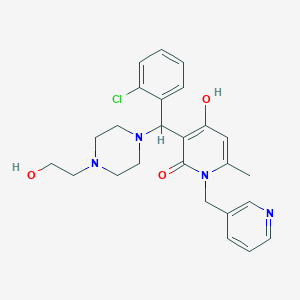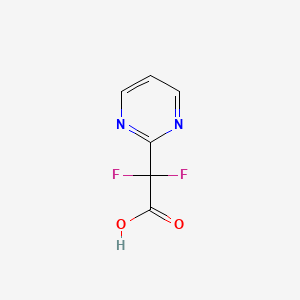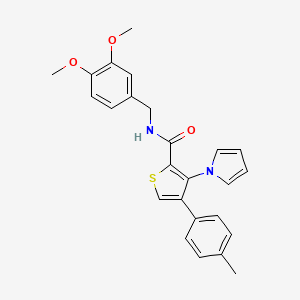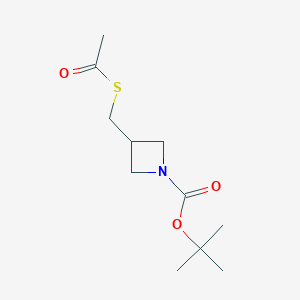
3-((2-chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-hydroxy-6-methyl-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((2-chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-hydroxy-6-methyl-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C25H29ClN4O3 and its molecular weight is 468.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Dopamine Receptor Interaction
The compound demonstrates interaction with dopamine receptors, notably D2-like receptors, indicating its relevance in neuropsychiatric disorders. It's part of a class of arylcycloalkylamines, where the arylalkyl substituents enhance potency and selectivity at these receptors. The complex structure contributes to its selectivity and potency, though specific effects of the arylalkyl moieties are unpredictable (Sikazwe, Nkansah, Altundas, Zhu, Roth, Setola, Ablordeppey, 2009). Similarly, advancements in dopamine D2 receptor ligands for treating neuropsychiatric disorders underscore the importance of the piperazine moiety and its derivatives. The typical pharmacophore with high D2 receptor affinity includes components like the aromatic moiety and cyclic amine, with the aromatic/heteroaromatic lipophilic fragment being crucial (Jůza, Musílek, Mezeiova, Soukup, Korábečný, 2022).
Renin-Angiotensin System Interaction
The compound's role in the renin-angiotensin system, especially regarding memory processing, is significant. Dopamine-Angiotensin IV interactions in the brain suggest potential clinically relevant effects of drugs affecting both the renin-angiotensin system and dopamine receptors. This interplay is vital for understanding its therapeutic implications in cognitive functions (Braszko, 2010).
Anticancer Applications
The compound, as part of the piperazine derivatives, is noteworthy in anticancer research, with specific derivatives showing high tumor specificity and minimal keratinocyte toxicity. Some compounds have been identified to induce apoptotic cell death in cancer cell lines, highlighting the importance of structural variations for medicinal efficacy (Sugita, Takao, Uesawa, Sakagami, 2017).
Anti-Mycobacterial Activity
Piperazine-based molecules, which include the given compound, are critical in fighting Mycobacterium tuberculosis. Structural variations in these molecules can lead to potent activity against drug-resistant strains, marking their importance in developing new anti-mycobacterial agents (Girase, Dhawan, Kumar, Shinde, Palkar, Karpoormath, 2020).
Antitubercular Activity
The compound's relevance in antitubercular activity is underscored through its structural alignment with piperazine derivatives. These derivatives have shown efficacy against various strains of Mycobacterium tuberculosis, with the formation and structure-activity relationship of these compounds being pivotal in designing new antitubercular drugs (Asif, 2014).
Propriétés
IUPAC Name |
3-[(2-chlorophenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-4-hydroxy-6-methyl-1-(pyridin-3-ylmethyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29ClN4O3/c1-18-15-22(32)23(25(33)30(18)17-19-5-4-8-27-16-19)24(20-6-2-3-7-21(20)26)29-11-9-28(10-12-29)13-14-31/h2-8,15-16,24,31-32H,9-14,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDUHHHMXUDMEEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC2=CN=CC=C2)C(C3=CC=CC=C3Cl)N4CCN(CC4)CCO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[3-(3-methylphenoxy)propyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B2631196.png)


![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclopentanecarboxamide](/img/structure/B2631199.png)

![6,6-Dimethyl-3-azabicyclo[3.1.1]heptane;hydrochloride](/img/structure/B2631204.png)

![10-([1,1'-Biphenyl]-4-yl)anthracen-9-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2631206.png)

![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2631208.png)

![2-((4-fluorobenzo[d]thiazol-2-yl)amino)-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B2631214.png)
![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3,3-dimethylbutan-1-one](/img/structure/B2631217.png)
![N-(2-(diethylamino)ethyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2631218.png)
